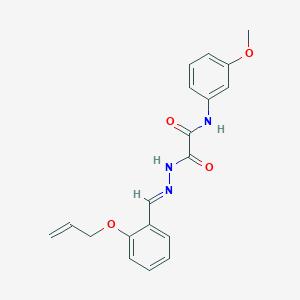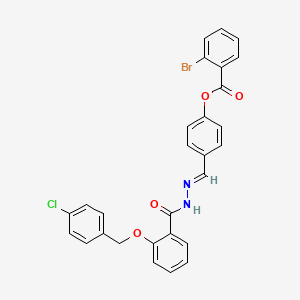
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two chlorophenyl groups attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate chlorophenyl hydrazines with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the nature of the reagents and reaction conditions.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: Differing by the position of the carboxylic acid group.
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-sulfonic acid: Differing by the presence of a sulfonic acid group instead of a carboxylic acid group.
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-methyl ester: Differing by the presence of a methyl ester group instead of a carboxylic acid group. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
618102-47-9 |
|---|---|
Formule moléculaire |
C16H10Cl2N2O2 |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-6-4-10(5-7-11)14-9-15(16(21)22)20(19-14)13-3-1-2-12(18)8-13/h1-9H,(H,21,22) |
Clé InChI |
ZKEYKFOYHNEQLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018563.png)

![[1-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12018570.png)
![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12018577.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12018587.png)

![Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B12018596.png)


![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12018614.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018615.png)
